molecular formula C15H12N4O5S2 B2721010 N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide CAS No. 718603-70-4

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2721010
CAS No.: 718603-70-4
M. Wt: 392.4
InChI Key: XMOKFXNMIVGNBU-UHFFFAOYSA-N
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Description

N-[6-(Methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a benzothiazole-derived compound featuring a methylsulfamoyl group at the 6-position of the benzothiazole ring and a 3-nitrobenzamide moiety at the 2-position. The benzothiazole scaffold is known for its diverse pharmacological and material science applications, including enzyme inhibition and fluorescence properties . Synthesis of such compounds typically involves coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives (e.g., acyl chlorides) .

Properties

IUPAC Name

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S2/c1-16-26(23,24)11-5-6-12-13(8-11)25-15(17-12)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-8,16H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOKFXNMIVGNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Attachment of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced through sulfonation reactions using methylsulfonyl chloride in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group results in the formation of an amino derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that compounds with benzothiazole derivatives exhibit promising antimicrobial properties. The mechanism typically involves the inhibition of essential enzymes in pathogens, which is crucial for their survival and proliferation.
    • Case studies have demonstrated the effectiveness of similar compounds against various bacterial strains, suggesting that N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide may share these properties.
  • Anticancer Properties :
    • The compound has been studied for its potential to inhibit cancer cell growth. Preliminary studies suggest it may interfere with specific cellular pathways involved in tumor progression .
    • Comparative analysis with other benzothiazole derivatives has shown that modifications in the sulfonamide group can enhance cytotoxicity against cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

This table highlights how variations in substituents can significantly influence biological activity and solubility profiles.

Mechanism of Action

The mechanism of action of N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The nitrobenzamide moiety may also play a role in the compound’s biological activity by participating in redox reactions within cells.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Variations: The dimethylsulfamoyl group in the analogue enhances steric hindrance compared to the target compound’s methylsulfamoyl group. This could reduce metabolic deactivation but may also limit binding pocket accessibility in biological targets. Ethylsulfonyl (in ) vs.

Benzothiazole vs. Benzamide Core :

  • Compounds lacking the benzothiazole core (e.g., ) forfeit the rigidity and π-stacking capacity inherent to fused heterocycles, impacting target selectivity and stability.

Biological Activity

N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methylsulfamoyl group and a nitrobenzamide moiety. The structural formula can be represented as follows:

C13H12N4O4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

This structure is critical for its interaction with biological targets and its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar benzothiazole structures possess significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Inhibition of Ion Channels : Analogous compounds have been reported to inhibit potassium channels such as Kv1.3, which plays a role in autoimmune diseases. This inhibition is crucial for developing therapeutic agents targeting immune responses .
  • Anticancer Properties : There are indications that the compound may exhibit anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AntimicrobialBenzothiazole derivativesDisruption of bacterial cell wall synthesis
Ion Channel InhibitionN-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamideInhibition of Kv1.3 channels
Anticancer1,3,4-Oxadiazole derivativesInhibition of STAT3 signaling

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial activity.
  • Kv1.3 Inhibition : In vitro assays demonstrated that the compound inhibited Kv1.3 channels with an IC50 value comparable to established inhibitors like PAP-1. This suggests its potential utility in treating conditions such as multiple sclerosis and other autoimmune disorders .
  • Anticancer Potential : The compound was tested in various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

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